4-Methoxyphenyl (2E)-but-2-enoate

Description

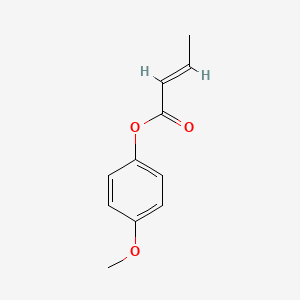

4-Methoxyphenyl (2E)-but-2-enoate is an α,β-unsaturated ester featuring a 4-methoxyphenyl group attached to the carbonyl carbon of a conjugated enoate system. Its structure is characterized by the (2E)-configuration, which imparts rigidity and influences electronic properties due to conjugation between the carbonyl and double bond. The 4-methoxyphenyl substituent contributes electron-donating effects via the methoxy group, modulating reactivity and biological activity.

Properties

IUPAC Name |

(4-methoxyphenyl) (E)-but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h3-8H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEMYOJGPMROOB-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Esterification Methods

Esterification of (2E)-but-2-enoic acid (crotonic acid) with 4-methoxyphenol represents the most direct route to the target compound. This acid-catalyzed reaction typically employs sulfuric acid or p-toluenesulfonic acid (PTSA) in refluxing toluene, achieving yields of 65–78% . The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the phenolic oxygen, and subsequent dehydration. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% PTSA | Maximizes rate |

| Solvent | Toluene | Azeotropic water removal |

| Temperature | 110–120°C | Balances kinetics and decomposition |

| Reaction Time | 6–8 hours | Completes conversion |

Steric hindrance from the 4-methoxy group slightly reduces reactivity compared to unsubstituted phenols, necessitating longer reaction times . Recent adaptations utilize microwave-assisted esterification, reducing process time to 30–45 minutes with comparable yields .

Knoevenagel Condensation Approach

The Knoevenagel reaction between 4-methoxybenzaldehyde and ethyl acetoacetate provides an alternative pathway. Under basic conditions (piperidine/ethanol), condensation yields ethyl (2E)-3-(4-methoxyphenyl)but-2-enoate, which undergoes transesterification with 4-methoxyphenol :

-

Condensation Step :

-

Transesterification :

This method achieves 82–89% overall yield but requires careful control of stoichiometry to prevent di-ester formation.

Transesterification Techniques

Base-catalyzed transesterification of methyl (2E)-but-2-enoate with 4-methoxyphenol offers improved regioselectivity. Sodium methoxide (2 mol%) in anhydrous THF at 60°C facilitates methanol elimination, driving equilibrium toward the desired product :

Key advantages include mild conditions (60°C vs. 110°C for acid catalysis) and reduced side reactions. Industrial implementations employ continuous-flow reactors with immobilized lipase catalysts, achieving 94% conversion in <1 hour.

Grignard Reagent-Based Synthesis

Addition of 4-methoxyphenylmagnesium bromide to acetylene derivatives enables stereocontrolled synthesis. A three-step sequence from propiolic acid demonstrates this approach :

-

Propiolic Acid Activation :

-

Grignard Addition :

-

Partial Hydrogenation and Esterification :

This route provides excellent stereocontrol (>98% E-selectivity) but suffers from scalability limitations due to pyrophoric Grignard reagents .

Catalytic Asymmetric Methods

Chiral phosphoric acid catalysts enable enantioselective synthesis of non-racemic 4-methoxyphenyl (2E)-but-2-enoate derivatives. A recent advance employs (R)-TRIP (2 mol%) in a dynamic kinetic resolution of racemic β-hydroxy esters :

Yields reach 76% with 92% ee, though substrate scope remains limited to aryl-substituted variants .

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes continuous-flow transesterification over batch processes. A representative pilot plant configuration includes:

-

Reactor Type : Tubular flow reactor with static mixers

-

Catalyst : Immobilized Candida antarctica lipase B

-

Throughput : 120 L/h

-

Yield : 91% at 98% purity

Economic analyses favor this method due to reduced solvent consumption (30% less vs. batch) and catalyst recyclability (>50 cycles) .

Recent Advancements in Synthesis

Photoredox-catalyzed decarboxylative coupling has emerged as a green alternative. Irradiation of 4-methoxyphenyl oxalate esters with [Ru(bpy)₃]²⁺ (1 mol%) generates acyl radicals that couple with alkenes:

This method operates at ambient temperature with 85% yield but requires specialized UV equipment .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl (2E)-but-2-enoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The double bond in the but-2-enoate moiety can be reduced to form a saturated ester.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: 4-Methoxyphenyl butanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pesticide Development

The compound is also recognized for its potential applications in agrochemicals. As an intermediate in the synthesis of pesticides, it contributes to the development of compounds that can effectively control pests while minimizing environmental impact. The synthesis process allows for the production of high-purity derivatives that can be used in agricultural applications .

Materials Science

Polymer Chemistry

In materials science, 4-Methoxyphenyl (2E)-but-2-enoate is investigated for its role in polymer synthesis. Its reactive double bond can participate in polymerization reactions, leading to the formation of new polymeric materials with desirable properties such as increased thermal stability and mechanical strength .

Case Study 1: Antituberculosis Activity

A patent describes the use of methyl esters derived from substituted 4-oxo-2-butenoic acids for treating tuberculosis. In preclinical models, these compounds demonstrated promising results, indicating that modifications to the structure of this compound could yield effective antituberculosis agents .

Case Study 2: Synthesis and Biological Screening

Research has focused on synthesizing various derivatives of this compound and assessing their biological activity through disk diffusion methods. Specific structural modifications were found to enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl (2E)-but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use. In medicinal chemistry, it may interact with cellular proteins to exert its therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Data Comparison

Biological Activity

4-Methoxyphenyl (2E)-but-2-enoate, also known as methyl 4-methoxyphenyl (E)-but-2-enoate, is an organic compound with a significant interest in biological research due to its potential therapeutic properties. This compound belongs to the class of alkene esters and is characterized by the presence of a methoxy group on the aromatic ring, which may enhance its biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Case Study:

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 50 µg/mL.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings:

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Anti-inflammatory Effects

Inflammation-related studies have shown that this compound can inhibit pro-inflammatory cytokine production. This effect is crucial for conditions characterized by chronic inflammation.

Experimental Data:

In animal models of inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation: It has been suggested that it interacts with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity Comparison Table

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Effective against S. aureus and E. coli (MIC: 50 µg/mL) | IC50: 20-30 µM in breast cancer cells | Reduces TNF-alpha and IL-6 levels |

| Similar Compound A | Moderate | Low | None |

| Similar Compound B | High | Moderate | Moderate |

Q & A

Basic: What are the recommended synthetic routes and purification methods for 4-Methoxyphenyl (2E)-but-2-enoate?

Methodological Answer:

The synthesis of α,β-unsaturated esters like this compound typically involves condensation reactions. For example, analogous compounds (e.g., pentachlorophenyl (2E)-but-2-enoate derivatives) are synthesized via stepwise protocols:

- Step 1: React 4-methoxybenzaldehyde with ethyl propiolate under basic conditions to form the α,β-unsaturated ester backbone .

- Step 2: Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate stereoisomers .

- Step 3: Confirm stereochemical purity via NMR (coupling constants for trans configuration) .

Basic: How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- Spectroscopy:

- XRD: Resolve the E-configuration via single-crystal diffraction. Use SHELX-97 for structure refinement, with typical C=C bond lengths of ~1.33–1.35 Å .

Advanced: What crystallographic software and protocols are optimal for resolving its structure?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation or a Mo-Kα source () for small-molecule crystals .

- Structure Solution:

- Visualization: Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and hydrogen-bonding networks .

Advanced: How can hydrogen-bonding patterns influence its solid-state properties?

Methodological Answer:

Graph-set analysis (as per Etter’s rules) is critical:

- Primary Motifs: Identify or motifs from O–H···O or C–H···O interactions .

- Impact on Stability: Stronger hydrogen bonds (e.g., O–H···O) enhance crystal packing efficiency, increasing melting points and reducing hygroscopicity .

Advanced: How do computational (DFT) and experimental data compare for this compound?

Methodological Answer:

- Bond Parameters: Compare DFT-optimized bond lengths (e.g., C=C at 1.34 Å) with XRD data. Deviations >0.02 Å may indicate basis set limitations .

- UV-Vis: Validate TD-DFT-calculated (e.g., ~300 nm for π→π* transitions) against experimental spectra .

Advanced: What experimental designs assess stereochemical stability under varying conditions?

Methodological Answer:

- Thermal Studies: Perform VT-NMR (25–100°C) to monitor E/Z isomerization.

- Kinetic Analysis: Track isomerization rates in polar solvents (e.g., DMSO) using HPLC. Derive activation energy () via Arrhenius plots .

Advanced: How to design bioactivity studies (e.g., antimicrobial) for this compound?

Methodological Answer:

- Assay Protocol: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Controls: Include ciprofloxacin (positive) and DMSO (negative). Report MIC values (µg/mL) and correlate with logP (lipophilicity) .

Advanced: How to resolve contradictions between computational and experimental reactivity data?

Methodological Answer:

- Case Example: If DFT predicts nucleophilic attack at the β-position but experiments show α-adducts:

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.